![molecular formula C21H37NO2 B1278418 1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]- CAS No. 780729-32-0](/img/structure/B1278418.png)

1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-

説明

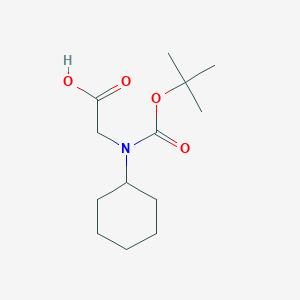

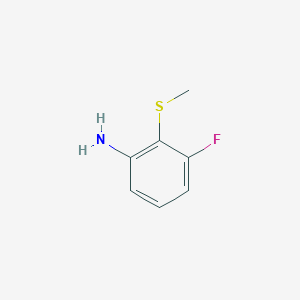

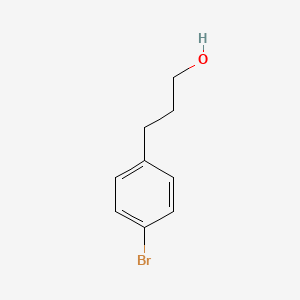

The compound "1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-" is a derivative of 1,3-propanediol, which is a three-carbon diol with amino functionalities. This structure suggests potential biological activity, as indicated by the research on related compounds. For instance, a derivative, 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, has been studied for its inhibitory effects on glucosyltransferase, an enzyme involved in the synthesis of glucosylceramide, which is significant in the context of diseases like Gaucher's disease . Another related compound, 2-amino-1,3-propanediol, has been mentioned as an immunosuppressant, indicating the potential medical applications of such compounds .

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For example, the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol was synthesized and separated into its enantiomers, with the active form being identified as the D-threo (1S,2R) isomer . Another study focused on the synthesis of 2-amino-1,3-propanediol using malonic acid diethyl ester as the starting material, followed by nitrosation and reduction, yielding a total yield of 53.5% . These methods highlight the importance of stereochemistry and the use of various starting materials and reactions to achieve the desired compounds.

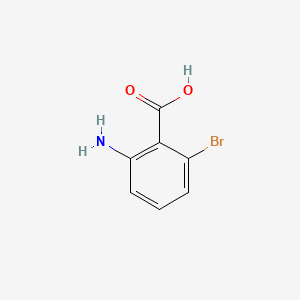

Molecular Structure Analysis

The molecular structure of compounds in this family can be complex, as demonstrated by the synthesis and characterization of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate. This compound was characterized using techniques such as FT-IR, TGA, DTA, UV-Visible, and single-crystal X-ray diffraction, revealing its crystallization in the orthorhombic space group and the presence of an intramolecular N–H…O hydrogen bond . Such detailed structural analysis is crucial for understanding the properties and potential interactions of these compounds.

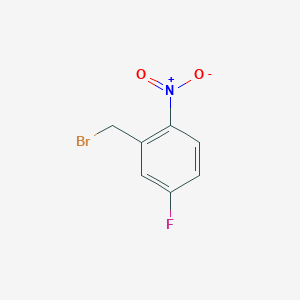

Chemical Reactions Analysis

The chemical reactions involving these compounds are diverse and can include the formation of diastereomers, enantiomers, and various derivatives through reactions such as nitrosation, reduction, and crystallization with chiral acids . The reactivity and the specific functional groups present in the compound dictate the types of chemical reactions it can undergo, which in turn influence its biological activity and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. For instance, the presence of amino groups and the diol moiety can influence solubility, boiling and melting points, and reactivity. The intramolecular hydrogen bonding observed in some derivatives can affect the compound's stability and crystalline form . These properties are essential for the practical application of the compound, including its formulation into pharmaceuticals and its behavior in biological systems.

科学的研究の応用

Application 1: Bio-Based Polyesters for Resin Applications

- Summary of the Application : 1,3-Propanediol is used in the synthesis of high molecular weight polyesters for plastic applications. These polyesters are important raw materials for a myriad of applications especially in the field of coatings and radical curing polymers, such as wood and powder coatings, molding compounds, and UV-curing applications .

- Methods of Application : 1,3-Propanediol is accessible via microbial fermentation of glucose from starch at a competitive price in sufficient amounts. It is used as a monomer in these polyesters .

- Results or Outcomes : The use of 1,3-Propanediol increases the bio-based content of polyester resins, making it a valuable alternative to petrochemical diols, such as 1,6-hexanediol and neopentylglycol, which are currently used as diols in most resin applications .

Application 2: Biosynthesis of 1,3-Propanediol

- Summary of the Application : 1,3-Propanediol is produced biologically from glycerol using microorganisms like Clostridium pasteurianum. This process has gained importance due to its flexible properties as a monomer .

- Methods of Application : The production of 1,3-Propanediol involves the microbial fermentation of glycerol. The process involves understanding the microbial physiology and genetics, and using molecular tools and techniques to develop engineered biocatalysts for the synthesis of 1,3-propanediol in higher titers and productivity .

- Results or Outcomes : The biological production of 1,3-Propanediol has increased its availability and market potential. It is used in the synthesis of a new polyester called polytrimethylene terephthalate (PTT), which is used in various applications .

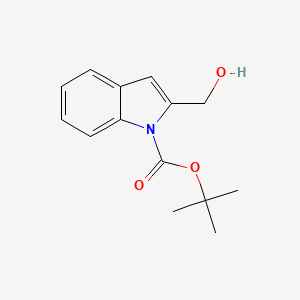

Application 3: Synthesis of Fingolimod Hydrochloride

- Summary of the Application : 1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-, hydrochloride, also known as Fingolimod Hydrochloride, is used in the treatment of multiple sclerosis .

- Methods of Application : The compound is synthesized and then used in pharmaceutical formulations .

- Results or Outcomes : Fingolimod Hydrochloride has been shown to be effective in the treatment of multiple sclerosis .

Application 4: Synthesis of Serinol

- Summary of the Application : Serinol, also known as 2-amino-1,3-propanediol, is a common intermediate for several chemical processes .

- Methods of Application : Serinol can be obtained by chemical processes based on 2-nitro-1,3-propanediol, dihydroxyacetone and ammonia, dihydroxyacetone oxime or 5-amino-1,3-dioxane, or biotechnological application of amino alcohol dehydrogenases (AMDH) or transaminases .

- Results or Outcomes : Serinol is used for X-ray contrast agents, pharmaceuticals or for chemical sphingosine/ceramide synthesis .

Application 5: Synthesis of Nonionic X-ray Contrast Agents

- Summary of the Application : 2-Amino-1,3-propanediol, also known as serinol, is used as a building block for the synthesis of a new generation of nonionic X-ray contrast agents .

- Methods of Application : The compound is synthesized and then used in the formulation of contrast agents .

- Results or Outcomes : The use of serinol in the synthesis of these contrast agents has led to the development of more effective and safer X-ray imaging techniques .

Application 6: Synthesis of Lipidoids for RNA Interference (RNAi) Therapeutics

- Summary of the Application : (±)-3-Amino-1,2-propanediol is used as a reactant in the synthesis of lipid-like delivery molecules (lipidoids) for RNA interference (RNAi) therapeutics .

- Methods of Application : The compound is synthesized and then used in the formulation of lipidoids .

- Results or Outcomes : The use of (±)-3-Amino-1,2-propanediol in the synthesis of these lipidoids has led to the development of more effective RNAi therapeutics .

Application 7: Synthesis of Fingolimod Hydrochloride

- Summary of the Application : 1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-, hydrochloride, also known as Fingolimod Hydrochloride, is used in the treatment of multiple sclerosis .

- Methods of Application : The compound is synthesized and then used in pharmaceutical formulations .

- Results or Outcomes : Fingolimod Hydrochloride has been shown to be effective in the treatment of multiple sclerosis .

Application 8: Synthesis of Serinol

- Summary of the Application : Serinol, also known as 2-amino-1,3-propanediol, is a common intermediate for several chemical processes .

- Methods of Application : Serinol can be obtained by chemical processes based on 2-nitro-1,3-propanediol, dihydroxyacetone and ammonia, dihydroxyacetone oxime or 5-amino-1,3-dioxane, or biotechnological application of amino alcohol dehydrogenases (AMDH) or transaminases .

- Results or Outcomes : Serinol is used for X-ray contrast agents, pharmaceuticals or for chemical sphingosine/ceramide synthesis .

Application 9: Synthesis of Nonionic X-ray Contrast Agents

- Summary of the Application : 2-Amino-1,3-propanediol, also known as serinol, is used as a building block for the synthesis of a new generation of nonionic X-ray contrast agents .

- Methods of Application : The compound is synthesized and then used in the formulation of contrast agents .

- Results or Outcomes : The use of serinol in the synthesis of these contrast agents has led to the development of more effective and safer X-ray imaging techniques .

Application 10: Synthesis of Lipidoids for RNA Interference (RNAi) Therapeutics

- Summary of the Application : (±)-3-Amino-1,2-propanediol is used as a reactant in the synthesis of lipid-like delivery molecules (lipidoids) for RNA interference (RNAi) therapeutics .

- Methods of Application : The compound is synthesized and then used in the formulation of lipidoids .

- Results or Outcomes : The use of (±)-3-Amino-1,2-propanediol in the synthesis of these lipidoids has led to the development of more effective RNAi therapeutics .

特性

IUPAC Name |

2-amino-2-[2-(4-decylphenyl)ethyl]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37NO2/c1-2-3-4-5-6-7-8-9-10-19-11-13-20(14-12-19)15-16-21(22,17-23)18-24/h11-14,23-24H,2-10,15-18,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAKCYOWWFCUAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442283 | |

| Record name | 1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]- | |

CAS RN |

780729-32-0 | |

| Record name | Des(octyl)decyl fingolimod | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0780729320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DES(OCTYL)DECYL FINGOLIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O89SX9O9LL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate](/img/structure/B1278351.png)